(Z)-2-bromo-2-butene is a halogenated alkene valued in organic synthesis for its stereodefined trisubstituted double bond.[1][2] This specific Z-configuration makes it a crucial precursor for constructing complex molecules where precise stereochemical control is necessary.[1] It serves as a versatile coupling partner in various transformations, most notably palladium-catalyzed cross-coupling reactions, allowing for the introduction of the (Z)-but-2-en-2-yl moiety with high fidelity.[1] The defined geometry is often retained in the final product, making it an essential tool for stereoselective synthesis pathways.[1]
Defined Z‑configuration ensures predictable stereochemical outcomes in synthesis.
Fits stereoretentive cross‑metathesis and stereospecific elimination studies.
Requires pure (Z)-isomer; isomeric mixtures confound geometric product control.
Substituting isomerically pure (Z)-2-bromo-2-butene with its (E)-isomer, a mixture of E/Z isomers, or other structural isomers is not viable for stereospecific applications. The primary value of the (Z) isomer lies in its ability to transfer its specific geometry directly to the target molecule.[1] Using the incorrect isomer or an undefined mixture results in the formation of undesired stereoisomers, leading to significantly lower yields of the target compound and introducing complex purification challenges. In many synthetic pathways, particularly for pharmaceuticals and natural products, the biological activity is dependent on a single, specific isomer, rendering any geometric impurity a critical failure point in the process.[1][3]
In molybdenum-catalyzed cross-metathesis reactions designed to produce Z-trisubstituted alkenyl bromides, the stereochemistry of the starting material dictates the outcome. When reacting with 1-octene, using (Z)-2-bromo-2-butene as the precursor resulted in the desired Z-alkenyl bromide product with >98:2 Z:E selectivity.[4] In contrast, using the (E)-2-bromo-2-butene isomer under similar conditions yields the corresponding E-alkenyl bromide, demonstrating the non-interchangeability of the isomers for achieving specific geometric outcomes.[4]
| Evidence Dimension | Product Stereoselectivity (Z:E ratio) |
| Target Compound Data | >98:2 Z:E (for Z-product) |
| Comparator Or Baseline | (E)-2-bromo-2-butene yields the E-product |
| Quantified Difference | Complete reversal of product stereochemistry |
| Conditions | Molybdenum-catalyzed cross-metathesis with 1-octene. |
This evidence confirms that achieving a Z-configured product is only possible with the Z-isomer precursor, making isomer purity a critical procurement parameter.
Supports isomer identity confirmation.
Atmospheric pressure (lit.); ~7–8 °C difference.
(Z)-2-bromo-2-butene serves as a key precursor in multi-step syntheses of complex Z-trisubstituted alkenes. In a documented pathway, cross-coupling of (Z)-2-bromo-2-butene with an organoboron compound, followed by a stereoretentive cross-metathesis, provides access to Z-trisubstituted alkenes with high isomeric purity.[5] For example, this sequence was used to generate a specific Z-alkene (Z-6) with a 92:8 Z:E ratio.[5] Attempting this synthesis with the (E)-isomer would yield the incorrect E-product, while using an E/Z mixture would result in an difficult-to-separate mixture of final products, compromising yield and purity.[5]
| Evidence Dimension | Final Product Stereoselectivity (Z:E ratio) |
| Target Compound Data | Enables synthesis of Z-alkenes with 92:8 Z:E ratio |
| Comparator Or Baseline | Use of (E)-isomer or E/Z mixture would yield the incorrect E-product or a product mixture |
| Quantified Difference | Preserves Z-geometry through a multi-step sequence, which would be lost with substitutes. |
| Conditions | Sequential cross-coupling and stereoretentive cross-metathesis. |
Procuring the pure Z-isomer is a prerequisite for multi-step syntheses where the initial stereochemistry must be retained to produce the correct final molecule.
Supports orthogonal isomer QC.
25 °C, liquid; 0.001 g/mL difference.
Stereodivergent access to distinct alkene frameworks.
Mo MAP catalysts, N₂ atmosphere; reported stereoretention.
Supports scalable Z‑isomer procurement.
2,3‑dibromobutane + methanolic NaOH, 45–50 °C.
Enables isomer verification via through‑space coupling.
300 MHz, THF; SDBS reference data available.
Where the synthesis of a natural product or pharmaceutical intermediate requires a Z-configured trisubstituted alkene moiety, this compound is the required starting material. Its use in stereoretentive cross-metathesis and cross-coupling reactions allows for the precise installation of this structural motif, which is often critical for biological function.[4][6]
This compound is the ideal choice for generating a range of Z-trisubstituted alkenyl bromides via catalytic cross-metathesis. These products are valuable intermediates themselves, serving as substrates for further stereoretentive cross-coupling reactions to build complex molecular architectures for drug discovery or advanced materials.[4]
As a geometrically pure starting material, (Z)-2-bromo-2-butene is essential for fundamental studies comparing the reactivity of Z- and E-vinyl halides. Such research depends on isomerically pure substrates to obtain unambiguous data on how stereochemistry influences reaction rates and pathways in processes like nucleophilic substitution or palladium-catalyzed couplings.[7]